![molecular formula C12H14N2O B2375328 N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide CAS No. 1342115-37-0](/img/structure/B2375328.png)
N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial Activity : A study by Werbel et al. (1986) investigated a series of compounds similar to N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide, focusing on their antimalarial activity. They found that these compounds demonstrated significant effectiveness against Plasmodium berghei in mice, suggesting potential for clinical trials in humans (Werbel et al., 1986).
Anticancer Properties : Evren et al. (2019) synthesized new derivatives of a similar compound, testing them for anticancer activity. Their findings indicated that certain derivatives exhibited significant selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Drug Metabolism Pathway : Högestätt et al. (2005) explored the conversion of acetaminophen to bioactive N-acylphenolamine AM404 in the nervous system. This research provided insights into the metabolic pathways of acetaminophen, a drug structurally related to this compound, enhancing our understanding of drug metabolism and its implications (Högestätt et al., 2005).
Antimicrobial and Genotoxic Properties : Benvenuti et al. (1997) synthesized and analyzed derivatives of benzoimidazole, similar in structure to this compound, for their antimicrobial and genotoxic properties. This study expanded our understanding of potential applications in treating infections and understanding the genotoxicity of these compounds (Benvenuti et al., 1997).
Pharmacokinetics Study : A study on chloroacetamide herbicides and their metabolites by Coleman et al. (2000) investigated the comparative metabolism in human and rat liver microsomes. This research provides valuable information on the pharmacokinetics of compounds similar to this compound (Coleman et al., 2000).
Propriétés
IUPAC Name |
N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-4-7-13-12-8-11(14-10(3)15)6-5-9(12)2/h1,5-6,8,13H,7H2,2-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLVOXZDQQWLEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2375246.png)
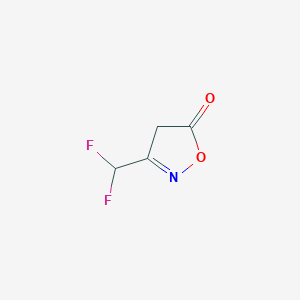
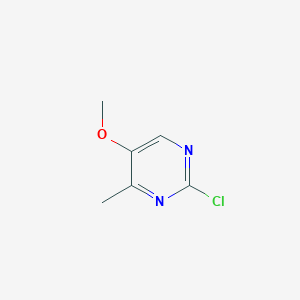
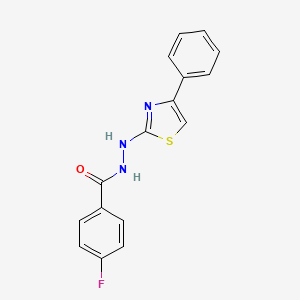
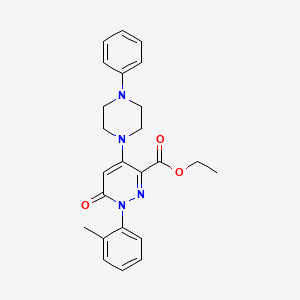
![2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2375254.png)
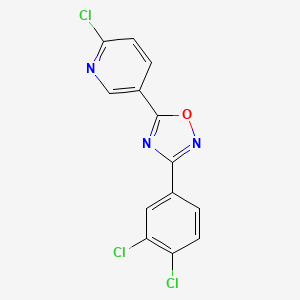
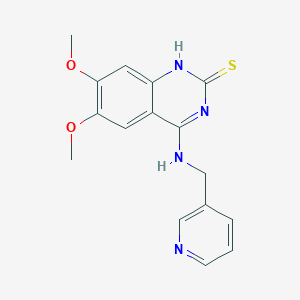

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)
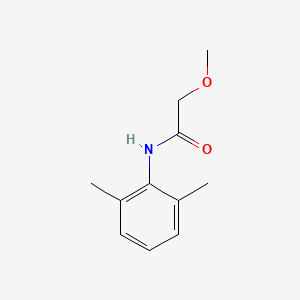
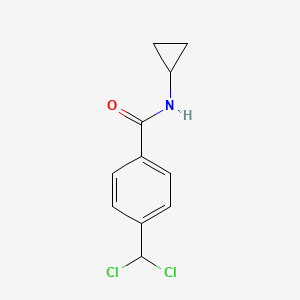
![1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2375267.png)
![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)
